Cas no 1877585-18-6 (Propan-2-yl 3-amino-1-methyl-1H-pyrazole-5-carboxylate)

Propan-2-yl 3-amino-1-methyl-1H-pyrazole-5-carboxylate 化学的及び物理的性質
名前と識別子
-
- Propan-2-yl 3-amino-1-methyl-1H-pyrazole-5-carboxylate
- 1877585-18-6
- EN300-1626588
- Propan-2-yl3-amino-1-methyl-1H-pyrazole-5-carboxylate
- 1H-Pyrazole-5-carboxylic acid, 3-amino-1-methyl-, 1-methylethyl ester
-
- インチ: 1S/C8H13N3O2/c1-5(2)13-8(12)6-4-7(9)10-11(6)3/h4-5H,1-3H3,(H2,9,10)
- InChIKey: AXYDYTBINRRQCP-UHFFFAOYSA-N
- SMILES: O(C(C1=CC(N)=NN1C)=O)C(C)C
計算された属性
- 精确分子量: 183.100776666g/mol
- 同位素质量: 183.100776666g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 196
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70.1Ų
- XLogP3: 0.9
じっけんとくせい
- 密度みつど: 1.25±0.1 g/cm3(Predicted)
- Boiling Point: 335.9±22.0 °C(Predicted)
- 酸度系数(pKa): 2.99±0.11(Predicted)
Propan-2-yl 3-amino-1-methyl-1H-pyrazole-5-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1626588-0.25g |
propan-2-yl 3-amino-1-methyl-1H-pyrazole-5-carboxylate |
1877585-18-6 | 0.25g |
$933.0 | 2023-05-26 | ||
Enamine | EN300-1626588-5.0g |
propan-2-yl 3-amino-1-methyl-1H-pyrazole-5-carboxylate |
1877585-18-6 | 5g |
$2940.0 | 2023-05-26 | ||
Enamine | EN300-1626588-100mg |
propan-2-yl 3-amino-1-methyl-1H-pyrazole-5-carboxylate |
1877585-18-6 | 100mg |
$615.0 | 2023-09-22 | ||
Enamine | EN300-1626588-1000mg |
propan-2-yl 3-amino-1-methyl-1H-pyrazole-5-carboxylate |
1877585-18-6 | 1000mg |
$699.0 | 2023-09-22 | ||
Enamine | EN300-1626588-5000mg |
propan-2-yl 3-amino-1-methyl-1H-pyrazole-5-carboxylate |
1877585-18-6 | 5000mg |
$2028.0 | 2023-09-22 | ||
Enamine | EN300-1626588-1.0g |
propan-2-yl 3-amino-1-methyl-1H-pyrazole-5-carboxylate |
1877585-18-6 | 1g |
$1014.0 | 2023-05-26 | ||
Enamine | EN300-1626588-0.1g |
propan-2-yl 3-amino-1-methyl-1H-pyrazole-5-carboxylate |
1877585-18-6 | 0.1g |
$892.0 | 2023-05-26 | ||
Enamine | EN300-1626588-10.0g |
propan-2-yl 3-amino-1-methyl-1H-pyrazole-5-carboxylate |
1877585-18-6 | 10g |
$4360.0 | 2023-05-26 | ||
Enamine | EN300-1626588-50mg |
propan-2-yl 3-amino-1-methyl-1H-pyrazole-5-carboxylate |
1877585-18-6 | 50mg |
$587.0 | 2023-09-22 | ||
Enamine | EN300-1626588-10000mg |
propan-2-yl 3-amino-1-methyl-1H-pyrazole-5-carboxylate |
1877585-18-6 | 10000mg |
$3007.0 | 2023-09-22 |
Propan-2-yl 3-amino-1-methyl-1H-pyrazole-5-carboxylate 関連文献
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
Propan-2-yl 3-amino-1-methyl-1H-pyrazole-5-carboxylateに関する追加情報
Propan-2-yl 3-amino-1-methyl-1H-pyrazole-5-carboxylate (CAS No. 1877585-18-6): A Comprehensive Overview
The compound Propan-2-yl 3-amino-1-methyl-1H-pyrazole-5-carboxylate (CAS No. 1877585-18-6) is a significant molecule in the field of organic chemistry, particularly in the synthesis of bioactive compounds. This compound has garnered attention due to its unique structural features and potential applications in drug discovery and agrochemicals. Recent studies have highlighted its role as an intermediate in the synthesis of various heterocyclic compounds, which are widely used in pharmaceuticals and pesticides.
Propan-2-yl 3-amino-1-methyl-1H-pyrazole-5-carboxylate is characterized by its pyrazole ring, a five-membered heterocycle containing two nitrogen atoms. The presence of an amino group (-NH2) and a methyl group (-CH3) on the pyrazole ring introduces significant electronic effects, making this compound highly reactive in various chemical transformations. The carboxylate group (-COO-) attached to the pyrazole ring further enhances its versatility, allowing for diverse functionalization possibilities.
Recent research has focused on the synthesis and characterization of Propan-2-yl 3-amino-1-methyl-1H-pyrazole-5-carboxylate as a key intermediate in the development of novel pyrazole derivatives. These derivatives have shown promising biological activities, including antifungal, antibacterial, and anticancer properties. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that certain derivatives of this compound exhibit potent inhibitory effects against specific enzymes involved in cancer cell proliferation.
The synthesis of Propan-2-isopropenyl amino methyl pyrazole carboxylate (another name for the compound) involves a multi-step process that typically includes nucleophilic substitution and condensation reactions. The optimization of these steps has been a focal point for chemists aiming to improve yield and purity. Advanced techniques such as microwave-assisted synthesis and catalytic methods have been employed to streamline the production process, making it more efficient and environmentally friendly.
In terms of applications, Propanol derivatives like this compound are increasingly being explored for their potential in agrochemicals. Pyrazole-based compounds are known for their effectiveness as fungicides and insecticides due to their ability to disrupt essential biochemical pathways in pests and pathogens. Recent field trials have shown that formulations containing this compound exhibit high efficacy against common agricultural diseases without adverse environmental impacts.
Moreover, the structural flexibility of Propanol 3-amino methyl pyrazole carboxylate allows for further modification to tailor its properties for specific applications. For example, researchers have investigated the incorporation of this compound into polymer matrices for controlled drug delivery systems. The ability to modulate release rates makes it a valuable component in developing advanced pharmaceutical formulations.
Looking ahead, the demand for pyrazole-based compounds is expected to grow as industries seek sustainable alternatives to conventional chemicals. The development of greener synthesis routes and the exploration of new biological targets will likely drive further innovation in this area. Collaborative efforts between academia and industry are crucial to unlocking the full potential of Propanol derivatives like CAS No. 1877585.
1877585-18-6 (Propan-2-yl 3-amino-1-methyl-1H-pyrazole-5-carboxylate) Related Products
- 151692-56-7(1,3-Benzodioxole-5-carboxaldehyde, 6-ethynyl-)
- 2229190-16-1(2-chloro-3-methyl-5-(oxiran-2-yl)methylpyridine)
- 1401163-31-2((R)-2-Amino-2-cyclopropylethanol hydrochloride)
- 2228404-67-7(5-(7-chloro-1,3-dioxaindan-5-yl)-1-methyl-1H-pyrazol-4-amine)
- 1804509-93-0(Methyl 4-chloro-2-cyano-6-ethylbenzoate)
- 1805420-03-4(Ethyl 5-bromo-2-(difluoromethyl)-3-iodopyridine-4-acetate)
- 1184371-97-8(4-amino-N,N-dimethylcyclohexane-1-carboxamide)
- 877639-07-1(N-(3-acetamidophenyl)-2-({5-methyl-7-oxo-7H,8H-1,2,4triazolo4,3-apyrimidin-3-yl}sulfanyl)acetamide)
- 25020-13-7(Fructose-histidine)
- 1487353-57-0(4-(1-methyl-1H-pyrazol-5-yl)phenylboronic acid)




